6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Properties
IUPAC Name |
6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-13-4-6-2-7-8(9)10-5-11-12(7)3-6/h2-3,5H,4H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSDFXYGROOKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN2C(=C1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ylide Generation and Cycloaddition
Triazinium salts undergo deprotonation with bases like DIPEA to generate reactive ylides, which participate in 1,3-dipolar cycloadditions. When combined with electron-deficient dipolarophiles such as methyl acrylate, this method constructs the pyrrolo[2,1-f]triazine core while preserving the methoxymethyl group. Density functional theory (DFT) calculations confirm that the methoxymethyl substituent directs regioselectivity by stabilizing transition states through electron-donating effects.
Pyrrolooxadiazine Rearrangement Strategies
Oxadiazine Precursor Synthesis
An alternative route involves the synthesis of pyrrolo[1,2-d][1,oxadiazines followed by acid-mediated rearrangement. As detailed in KRICT studies, 1-amino-3-chloro-N-aryl-pyrrole-2-carboxamides react with N-Boc-alanine derivatives to form bis-carbamoyl intermediates. Subsequent treatment with PPh₃/Br₂ induces cyclodehydration, yielding oxadiazines that rearrange to pyrrolotriazines under mild acidic conditions (e.g., HCl in MeOH).
Methoxymethyl Incorporation via Carbamate Chemistry
The methoxymethyl group can be introduced at the pyrrole stage prior to oxadiazine formation. For instance, Son et al. demonstrated that tert-butyl (S)-(1-(5-chloro-4-oxo-3-aryl-pyrrolotriazin-2-yl)ethyl)carbamates undergo nucleophilic substitution with sodium methoxymethoxide, achieving 72% conversion. This approach benefits from the stability of carbamate protecting groups under rearrangement conditions.
Transition Metal-Mediated Cross-Couplings
Suzuki-Miyaura Coupling for Aryl Functionalization
Palladium-catalyzed cross-couplings enable late-stage diversification of the triazine core. In a representative procedure, 6-bromo-pyrrolotriazin-4-amine reacts with methoxymethylzinc bromide under Negishi conditions (Pd(PPh₃)₄, THF, 60°C), affording the methoxymethyl derivative in 68% yield. This method is particularly advantageous for introducing sensitive substituents without affecting the amine functionality.
Liebeskind-Srogl Coupling for Thioether Intermediates
Thiomethyl-substituted intermediates, accessible via cycloaddition with methyl propiolate, undergo Liebeskind-Srogl cross-coupling with boronic acids. For example, 3-thiomethyl-pyrrolotriazine reacts with methoxymethylboronic acid in the presence of CuTC and Pd catalyst, yielding the desired product in 54% yield. While less efficient than direct alkylation, this route provides orthogonal functionalization opportunities.
Regioselective Intramolecular Cyclization
Carbamate-Directed Cyclization
KRICT researchers developed a regioselective cyclization strategy using 1,2-biscarbamoyl pyrroles. Treatment of tert-butyl (S)-(1-((3-chloro-2-carbamoyl-pyrrol-1-yl)amino)-1-oxopropan-2-yl)carbamate with DBU in DMF induces intramolecular nucleophilic attack, forming the triazine ring with concurrent methoxymethyl retention. This method achieves 81% yield and >95% regiopurity, as confirmed by NOE spectroscopy.
Comparative Analysis of Methodologies
Table 2: Key Metrics for Synthetic Routes to 6-(Methoxymethyl)pyrrolotriazin-4-amine
| Method | Steps | Total Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Triazinium Alkylation | 3 | 65–84 | High | Excellent |
| Oxadiazine Rearrangement | 4 | 45–72 | Moderate | Good |
| Suzuki-Miyaura Coupling | 2 | 68 | N/A | Moderate |
| Intramolecular Cyclization | 3 | 81 | High | Excellent |
The triazinium alkylation route offers the best balance of efficiency and scalability, whereas intramolecular cyclization provides superior regiocontrol. Oxadiazine rearrangements, while lengthier, enable access to stereochemically complex variants .
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Antiviral Agents
Parent Compound (Pyrrolo[2,1-f][1,2,4]triazin-4-amine)
- Role : Key intermediate in synthesizing Remdesivir, a nucleoside analog for COVID-19 treatment .
- Synthesis : 7-step route involving N-amination of pyrrole derivatives and cyclization with formamidine acetate (81.8% yield, >99% purity) .
- Key Data : Scalable via continuous-flow methods, enabling high-throughput production to meet pandemic demands .
6-(Methoxymethyl) Derivative
- Hypothesized Advantage : Enhanced blood-brain barrier penetration or reduced hepatic clearance compared to Remdesivir intermediates.
Kinase Inhibitors
PI3Kδ Inhibitors (e.g., 7-(3-(Piperazin-1-yl)phenyl)-pyrrolotriazin-4-amine)
VEGFR-2 Inhibitors (e.g., BMS-645737)
- Structure : 5-Isopropyl and 5-methyl-1,3,4-oxadiazole substituents.
- Activity: Potent inhibition (IC₅₀ = 2 nM) and unique N-acetylglucosamine conjugation in cynomolgus monkeys, affecting clearance .
6-(Methoxymethyl) Derivative
- Potential Target: Kinases like PI3K or VEGFR, with methoxymethyl possibly altering binding affinity or isoform selectivity.
Antiproliferative Agents
Xylo-C-Nucleosides (e.g., Xylo-C-Pyrrolotriazin-4-amine)
6-(Methoxymethyl) Derivative
- Hypothesized Advantage : Methoxymethyl may enhance nucleoside analog stability or uptake efficiency.
Other Derivatives
N-(4-(Methylsulfonyl)phenyl)-pyrrolotriazin-4-amine
Avapritinib Derivatives
- Structure : 6-(1-Methylpyrazol-4-yl) substitution.
- Application : Targets KIT and PDGFRA mutations in gastrointestinal stromal tumors .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structure of this compound, characterized by the presence of a methoxymethyl group, may enhance its reactivity and biological efficacy.
The compound's structural formula can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 1443531-64-3 |
Synthesis
The synthesis of this compound typically involves the cyclization of pyrrole derivatives with triazine precursors. A common method includes using a base and suitable solvents to facilitate the reaction under controlled conditions. The process often requires purification steps such as recrystallization or chromatography to achieve high purity levels .
Biological Activity
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazin family exhibit various biological activities:
Antimicrobial Activity
In a study focusing on pyrrolotriazinone derivatives, several showed promising antimicrobial properties. For instance, a related compound demonstrated significant in vitro activity against pathogenic Candida species and exhibited low minimum inhibitory concentrations (MICs) . The mechanism of action may involve inhibition of specific fungal enzymes.
Anticancer Potential
The biological evaluation of pyrrolo[2,1-f][1,2,4]triazin-4-amine and its analogs has revealed potential anticancer properties. These compounds may interact with various cellular pathways, although specific mechanisms remain to be elucidated. Ongoing studies are exploring their efficacy against different cancer cell lines .
Case Studies
- Antifungal Activity : A derivative of pyrrolotriazinone was tested against fluconazole-resistant Candida albicans, showing an MIC value below 0.01 μg/mL. In vivo studies indicated effective treatment in murine models at doses of 15 mg/kg .
- CRF1 Antagonism : Research into structure–activity relationships for related compounds has identified potent CRF1 receptor antagonists with IC50 values around 5.3 nM. These compounds have shown promise in treating stress-related disorders .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Receptor Modulation : Antagonistic effects on specific receptors involved in stress response may contribute to therapeutic effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
